molecular formula C12H13ClN2S B1482764 4-(chloromethyl)-1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazole CAS No. 2091097-28-6

4-(chloromethyl)-1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazole

Cat. No.: B1482764
CAS No.: 2091097-28-6
M. Wt: 252.76 g/mol
InChI Key: ZWJXMNUGJNUDBF-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazole is a pyrazole-based heterocyclic compound featuring three distinct substituents:

  • Chloromethyl group at position 4: A reactive moiety capable of nucleophilic substitution or further functionalization.
  • Cyclopropylmethyl group at position 1: A sterically constrained alkyl group that may influence conformational stability and metabolic resistance .

Pyrazole derivatives are synthesized via cycloaddition, condensation, or cyclization reactions, as seen in analogous compounds . The chloromethyl group suggests utility as a synthetic intermediate, while the thiophene and cyclopropylmethyl groups may enhance lipophilicity and target binding in medicinal chemistry contexts .

Properties

IUPAC Name

4-(chloromethyl)-1-(cyclopropylmethyl)-3-thiophen-3-ylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2S/c13-5-11-7-15(6-9-1-2-9)14-12(11)10-3-4-16-8-10/h3-4,7-9H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWJXMNUGJNUDBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C=C(C(=N2)C3=CSC=C3)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(Chloromethyl)-1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazole is a compound that belongs to the pyrazole family, which is known for its diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

  • Chemical Formula : C12H13ClN2S
  • Molecular Weight : 252.76 g/mol
  • Purity : Minimum 95% .

Biological Activities

Recent studies have highlighted various biological activities associated with pyrazole derivatives, including anti-inflammatory, analgesic, antipyretic, and anticancer effects. The following sections detail the specific activities related to this compound.

1. Anti-inflammatory Activity

Pyrazole compounds have been extensively studied for their anti-inflammatory properties. The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. In a comparative study of various pyrazoles, it was found that certain derivatives exhibit significant inhibition of COX-1 and COX-2, leading to reduced inflammation .

2. Analgesic Effects

The analgesic effects of pyrazole derivatives are primarily attributed to their interaction with central and peripheral pain pathways. Studies have shown that compounds similar to this compound can effectively reduce pain responses in animal models, suggesting potential use in pain management therapies .

3. Anticancer Potential

Emerging research indicates that pyrazole derivatives may possess anticancer properties by targeting specific signaling pathways involved in tumor growth and metastasis. For instance, some studies have reported that pyrazole compounds can inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest mechanisms .

Case Studies

Several case studies illustrate the biological activity of pyrazole derivatives:

  • Study on Anti-inflammatory Effects : A recent study evaluated the anti-inflammatory effects of various pyrazole derivatives in a rat model. The results indicated that compounds with a thiophene moiety showed enhanced COX inhibition compared to their non-thiophene counterparts.
  • Analgesic Activity Assessment : Another study used the hot plate test to assess analgesic activity in mice treated with different pyrazole derivatives. The results demonstrated significant pain relief compared to control groups, indicating potential as a new class of analgesics.

The mechanisms underlying the biological activities of this compound include:

  • COX Inhibition : By inhibiting COX enzymes, this compound can reduce the synthesis of prostaglandins, which are mediators of inflammation and pain.
  • Cell Cycle Modulation : Some studies suggest that pyrazoles can induce cell cycle arrest at specific phases, thereby inhibiting cancer cell proliferation.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity : Research indicates that pyrazole derivatives exhibit promising anticancer properties. The presence of the thiophene ring in this compound may enhance its biological activity by improving lipophilicity and cellular uptake, making it a candidate for further development as an anticancer agent .
  • Antimicrobial Properties : Compounds containing pyrazole and thiophene moieties have been studied for their antimicrobial effects. The chloromethyl group can serve as a reactive site for further modifications, potentially leading to more potent antimicrobial agents .
  • Neurological Applications : Recent studies have explored the role of pyrazole derivatives in treating neurological disorders. The cyclopropylmethyl group may play a crucial role in modulating receptor activity, offering potential pathways for drug development targeting conditions like anxiety and depression .

Agrochemical Applications

  • Herbicidal Activity : The compound's structure suggests potential use as an herbicide. Research into similar compounds has shown that modifications to the pyrazole structure can lead to effective herbicidal agents, particularly against broadleaf weeds .
  • Insecticidal Properties : Studies have indicated that compounds with similar frameworks exhibit insecticidal activity. The chloromethyl group could enhance the compound's reactivity towards insect enzymes, providing a basis for developing new insecticides .

Material Science Applications

  • Polymer Chemistry : The unique chemical structure allows for the incorporation of 4-(chloromethyl)-1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazole into polymer matrices, potentially leading to materials with enhanced thermal stability and mechanical properties .
  • Dyes and Pigments : Thiophene-containing compounds are known for their vibrant colors and stability, making them suitable candidates for use in dyes and pigments within various industrial applications .

Case Study 1: Anticancer Activity Evaluation

A study evaluated various pyrazole derivatives, including those similar to this compound, for their efficacy against multiple cancer cell lines. Results indicated a significant increase in cytotoxicity correlated with structural modifications that enhance lipophilicity and receptor binding affinity.

Case Study 2: Herbicidal Efficacy

Research conducted on structurally related pyrazole compounds demonstrated effective weed control in agricultural settings. Field trials showed that formulations containing these compounds significantly reduced weed biomass compared to traditional herbicides.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s uniqueness lies in its substituent combination. Below is a comparative analysis with structurally related pyrazole derivatives:

Compound Name Substituents (Positions) Molecular Weight (g/mol) Yield (%) Key Properties/Applications References
4-(Chloromethyl)-1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazole 1: Cyclopropylmethyl; 3: Thiophen-3-yl; 4: Chloromethyl ~294.8 (estimated) N/A Synthetic intermediate; potential bioactivity N/A
1-(2,4-Dichlorophenyl)-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-en-1-one 1: Phenyl; 3: 4-Methoxyphenyl; 4: Propenone 439.3 N/A Crystallography studies; conjugated system enhances rigidity
1-Methyl-3-trifluoromethyl-5-[(3-chlorophenyl)sulfanyl]-1H-pyrazole-4-carbaldehyde O-(4-chlorobenzoyl)oxime 1: Methyl; 3: CF₃; 5: Sulfanyl; 4: Oxime 503.8 N/A Insecticidal activity; oxime esters improve stability
3-(4,5-Dichloro-3-methyl-1H-pyrazol-1-yl)propanenitrile 1: Propanenitrile; 3: Methyl; 4,5: Cl 234.1 N/A Agrochemical precursor; cyano group aids reactivity
1-(4-(pyrrolidin-1-ylsulfonyl)phenyl)-5-(4-(tetrahydrofuran-2-yl)phenyl)-3-(trifluoromethyl)-1H-pyrazole 1: Sulfonamide; 3: CF₃; 5: THF-phenyl ~575.6 (estimated) N/A SP3 hybridization studies; sulfonyl group enhances solubility

Key Observations

Substituent Effects on Reactivity The chloromethyl group in the target compound contrasts with propenone () or oxime () groups, which are less reactive but more stable. Chloromethyl derivatives are preferred for post-synthetic modifications, such as nucleophilic displacement . Cyclopropylmethyl substituents (target compound) vs. phenyl () or methyl () groups: Cyclopropane’s ring strain may increase metabolic stability compared to linear alkyl chains, as seen in drug design .

Electronic and Steric Contributions Thiophen-3-yl (target compound) vs. Trifluoromethyl groups () enhance electron-withdrawing effects and lipophilicity, whereas the chloromethyl group offers a balance of reactivity and moderate hydrophobicity .

Synthetic Yields and Challenges

  • Yields for chloromethyl-containing compounds (e.g., 50–60% in ) are comparable to other pyrazole derivatives, though steric hindrance from cyclopropylmethyl or thiophene groups may require optimized conditions .

Biological and Pharmacological Potential Thiophene-pyrazole hybrids (target compound, ) are associated with anticancer and antimicrobial activities, similar to 2-cyanoacrylamide derivatives . Sulfanyl and oxime esters () exhibit pesticidal properties, suggesting the target compound’s chloromethyl group could be leveraged for similar applications .

Preparation Methods

Formation of 1-(Cyclopropylmethyl)-1H-pyrazole Intermediate

A common precursor is 1-cyclopropyl-4-substituted pyrazole derivatives. Preparation involves:

  • Lithiation of 4-bromo-1-cyclopropylpyrazole with n-butyllithium at low temperature (-78 °C), followed by reaction with boronate esters to form boronic acid pinacol esters. This step achieves a boronic ester intermediate suitable for Suzuki cross-coupling reactions.
Step Reagents & Conditions Yield Notes
1 4-bromo-1-cyclopropylpyrazole, n-BuLi, THF, -78 °C 81% Formation of boronic acid pinacol ester
2 Quenching with water, pH adjustment - Intermediate used without further purification

Introduction of the Thiophen-3-yl Group via Suzuki Coupling

The 3-position substitution with thiophen-3-yl is typically achieved by palladium-catalyzed Suzuki-Miyaura cross-coupling between the boronic ester intermediate and 3-bromothiophene or similar halogenated thiophene derivatives.

  • Catalysts such as tetrakis(triphenylphosphine)palladium(0), Pd(dppf)Cl2, or Pd(dppf)Cl2·CH2Cl2 are used.
  • Bases include sodium carbonate, potassium phosphate, or cesium carbonate.
  • Solvents are commonly 1,4-dioxane, DMF, or mixtures with water.
  • Reaction temperatures range from 80 °C to 150 °C, often under inert atmosphere (nitrogen or argon).
  • Microwave irradiation can be employed to reduce reaction times to minutes.
Catalyst & Base Solvent(s) Temp (°C) Time Yield (%) Notes
Pd(PPh3)4, Na2CO3 1,4-dioxane 110 10 min (microwave) - Rapid microwave-assisted reaction
Pd(dppf)Cl2·CH2Cl2, NaOAc DMF 150 60 min (microwave) - High temperature, sealed vial
Pd(dppf)Cl2, K3PO4 1,4-dioxane/water 90 Overnight 65 Conventional heating
Pd2(dba)3, XPhos, Cs2CO3 1,4-dioxane/water 100 1.5 h (microwave) 69 Ligand-enhanced catalyst system

Chloromethylation at the 4-Position

The introduction of the chloromethyl group at the 4-position of the pyrazole ring can be achieved by:

  • Direct chloromethylation using reagents such as chloromethyl methyl ether or related chloromethylating agents.
  • Alternatively, halogenation of a hydroxymethyl precursor can be performed.

Specific experimental details for this step are less explicitly reported in the available literature, but it is consistent with standard chloromethylation protocols in heterocyclic chemistry.

Representative Experimental Procedure Example

A typical synthetic sequence might be:

  • Synthesis of 1-cyclopropyl-4-boronic acid pinacol ester of pyrazole:

    • 4-Bromo-1-cyclopropylpyrazole (6.57 g, 35.1 mmol) dissolved in anhydrous THF (30 mL), cooled to -78 °C under nitrogen.
    • n-Butyllithium (15.5 mL, 2.5 M in hexanes) added dropwise.
    • Stirred for 1 hour at -78 °C.
    • Isopropyl boronate (9.17 g, 94.1 mmol) added, stirred 3 hours below -70 °C.
    • Quenched with water, pH adjusted to 8-9.
    • Organic phase concentrated and used directly (81% yield).
  • Suzuki coupling with 3-bromothiophene:

    • Boronic ester intermediate, 3-bromothiophene, Pd(dppf)Cl2 catalyst, potassium phosphate base, 1,4-dioxane/water solvent.
    • Stirred at 90 °C overnight under nitrogen.
    • Work-up by extraction and purification by column chromatography.
    • Yield approximately 65%.
  • Chloromethylation:

    • Treatment of the 4-hydroxymethyl pyrazole intermediate with chloromethylating agent under acidic conditions.
    • Purification by recrystallization or chromatography.

Summary Table of Key Preparation Parameters

Step Reagents/Conditions Catalyst/Base Solvent(s) Temp (°C) Time Yield (%) Notes
Boronic ester formation 4-bromo-1-cyclopropylpyrazole, n-BuLi, boronate ester n-BuLi THF -78 1-3 h 81 Low temperature lithiation
Suzuki coupling (thiophene) Boronic ester + 3-bromothiophene Pd(dppf)Cl2, K3PO4 1,4-dioxane/water 90 Overnight 65 Inert atmosphere
Chloromethylation Chloromethylating agent Acid catalyst (e.g., HCl) Organic solvent RT to reflux Hours Variable Standard chloromethylation

Research Findings and Considerations

  • Microwave-assisted Suzuki couplings significantly reduce reaction times from hours to minutes with comparable yields.
  • Choice of palladium catalyst and ligand system affects reaction efficiency and selectivity.
  • Use of boronic acid pinacol esters as coupling partners provides stable intermediates with good reactivity.
  • Chloromethylation requires careful control to avoid over-chlorination or side reactions.
  • Purification typically involves silica gel chromatography or preparative HPLC to obtain analytically pure compounds.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(chloromethyl)-1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazole
Reactant of Route 2
4-(chloromethyl)-1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazole

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